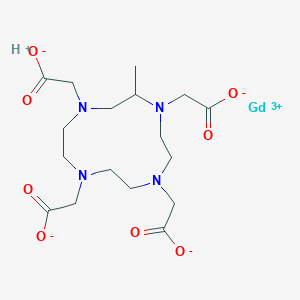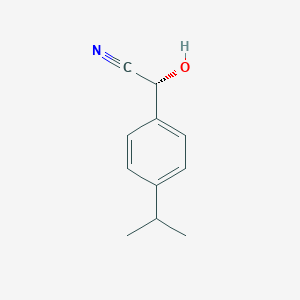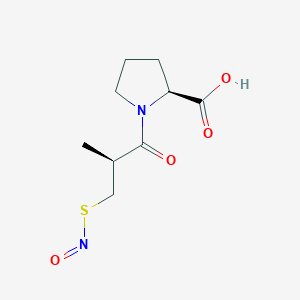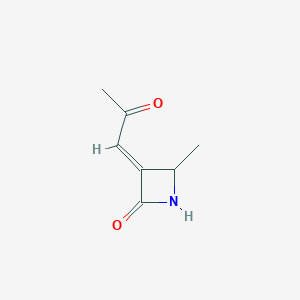
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one, also known as 4-Methyl-2-oxo-3-(2-oxopropylidene)azetidine, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of azetidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one in lab experiments include its diverse biological activities, its potential as a scaffold for drug development, and its relatively simple synthesis method. However, its limitations include its low yield, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one. These include:
1. Further investigation of its mechanism of action, including its interaction with specific enzymes and signaling pathways.
2. Development of new derivatives of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one with improved biological activities and reduced toxicity.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Development of new synthetic methods for the preparation of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one and its derivatives.
Conclusion:
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. It exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of enzymes involved in the inflammatory response and induce apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one involves the reaction of 4-methyl-2-oxoazetidine with acetylacetone in the presence of a base. The reaction proceeds via a Michael addition followed by a cyclization step, resulting in the formation of the desired product. The yield of the synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
111390-89-7 |
|---|---|
Nom du produit |
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
(3E)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-4(9)3-6-5(2)8-7(6)10/h3,5H,1-2H3,(H,8,10)/b6-3+ |
Clé InChI |
IHAGNWGHKIRWKA-ZZXKWVIFSA-N |
SMILES isomérique |
CC1/C(=C\C(=O)C)/C(=O)N1 |
SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
SMILES canonique |
CC1C(=CC(=O)C)C(=O)N1 |
Synonymes |
2-Azetidinone, 4-methyl-3-(2-oxopropylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
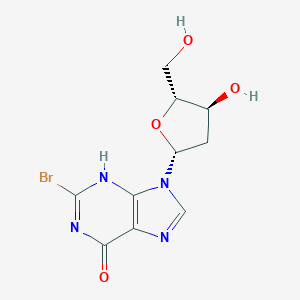
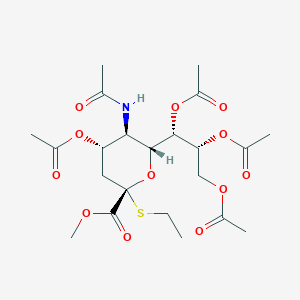
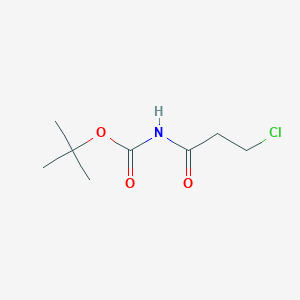
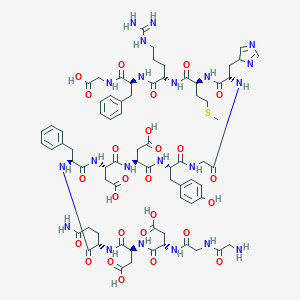
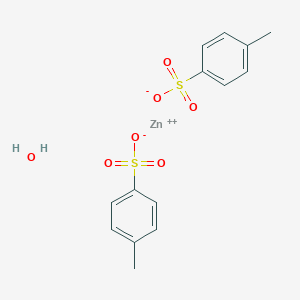
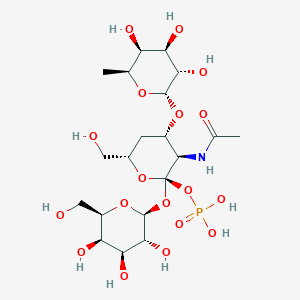
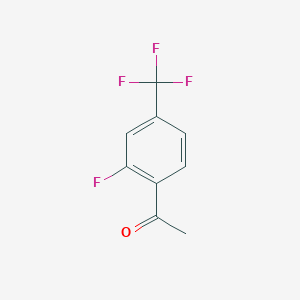
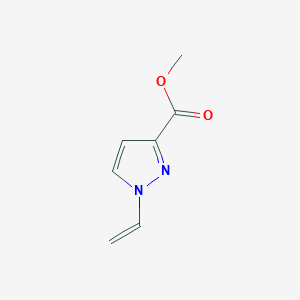
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
